2-Amino-5-chlorophenol hydrochloride
Description
Contextual Significance in Organic Synthesis and Chemical Research
2-Amino-5-chlorophenol (B1209517) hydrochloride serves as a crucial building block in organic synthesis, primarily valued for its role as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. un.orgalfachemch.comgavinpublishers.comgavinpublishers.com The reactivity of its functional groups allows for diverse chemical transformations, making it an essential component in the synthesis of heterocyclic compounds like benzoxazoles and thiazolidinones. heteroletters.orgnih.govgoogle.comru.nl
In the dye industry, this compound is utilized in the creation of azo dyes. un.orgresearchgate.net Its structure is also integral to the development of certain pharmaceutical agents and has been explored in the synthesis of potential anticancer agents and covalent inhibitors. iyte.edu.trgoogle.comscienceopen.com Furthermore, its derivatives are investigated for applications in materials science, such as in the synthesis of tricyclic boron compounds with specific photophysical properties. researchgate.net The degradation of related compounds like p-chloroaniline can also lead to the formation of 2-amino-5-chlorophenol, a topic of interest in environmental chemistry research. ufz.defrontiersin.org
Historical Trajectory of Research on 2-Amino-5-chlorophenol Hydrochloride
The study of aminophenols and their derivatives has a long history rooted in the development of synthetic chemistry. taylorandfrancis.comdrugbank.comnih.govwikipedia.org Early research focused on the fundamental reactions and properties of these compounds, driven by the burgeoning dye and pharmaceutical industries. The synthesis of 2-amino-5-chlorophenol, often achieved through the reduction of corresponding nitro compounds, has been a subject of study for many years. taylorandfrancis.com
Historically, the synthesis of aminophenols involved processes like the reduction of nitrophenols or the rearrangement of phenylhydroxylamines. taylorandfrancis.com Over time, research has led to the development of more novel and specific synthetic routes. For instance, a method involving the ortho-hydroxylation of N-(4-substituted-aryl) nitrones has been explored for preparing 2-aminophenols. gavinpublishers.comgavinpublishers.com The condensation reaction of 2-amino-5-chlorophenol with other organic molecules, such as 2-hydroxy-1-naphthaldehyde (B42665) to form Schiff base ligands, has also been a subject of investigation, leading to the creation of complex coordination compounds. mdpi.com
Research Gaps and Motivations for Current Scholarly Inquiry
Despite its established uses, research into 2-Amino-5-chlorophenol hydrochloride continues to be an active area of investigation. A primary motivation for current research is the development of more efficient, environmentally benign, and cost-effective synthetic methods. nih.gov This includes exploring solvent-free reaction conditions and the use of novel catalysts. heteroletters.orgnih.gov
Another significant research gap lies in the exploration of new applications for this versatile intermediate. Scientists are investigating its use in the synthesis of novel heterocyclic compounds with potential biological activities. heteroletters.orgnih.gov For example, recent studies have focused on creating thiazolidinone and benzoxazole (B165842) derivatives. heteroletters.orgresearchgate.net There is also ongoing research into its utility in creating complex molecular architectures, such as in the enantioselective synthesis of phenanthridinone derivatives with all-carbon quaternary stereocenters. nih.gov Furthermore, the synthesis of new Schiff base ligands from 2-amino-5-chlorophenol for the creation of single-molecule magnets represents a modern frontier in coordination chemistry. mdpi.com The continued exploration of its reactivity and potential applications ensures that 2-Amino-5-chlorophenol hydrochloride will remain a compound of interest in the scientific community.
Properties
Molecular Formula |
C6H7Cl2NO |
|---|---|
Molecular Weight |
180.03 g/mol |
IUPAC Name |
2-amino-5-chlorophenol;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H |
InChI Key |
UEMZZWMVSISHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2 Amino 5 Chlorophenol Hydrochloride
Established Synthetic Pathways to 2-Amino-5-chlorophenol (B1209517) Hydrochloride
Traditional synthetic routes to 2-Amino-5-chlorophenol hydrochloride are well-documented and rely on predictable aromatic substitution reactions. These pathways can be broadly categorized by the final key transformation: amination of a chlorinated phenol (B47542) or chlorination of an aminophenol.
Amination Strategies for Chlorinated Phenolic Precursors
A predominant and well-established method for the synthesis of 2-Amino-5-chlorophenol involves the reduction of a nitro group on a chlorinated phenolic precursor. The most common starting material for this approach is 2-chloro-5-nitrophenol (B15424). The nitro group, being a strong electron-withdrawing group, facilitates its own reduction to an amino group under various conditions.
One of the most common reduction methods involves the use of metals in an acidic medium. For instance, the reduction of 2-chloro-5-nitrophenol can be effectively carried out using zinc powder in the presence of hydrochloric acid. nih.gov This reaction proceeds readily at room temperature and results in the formation of 2-Amino-5-chlorophenol, which is then converted to its hydrochloride salt. nih.gov Another established metal-based reducing system is iron in acidic or neutral conditions.
Catalytic hydrogenation represents a cleaner and often more efficient alternative to metal-acid reductions. Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are highly effective for the reduction of nitroarenes. The hydrogenation of 4-chloro-2-nitrophenol (B165678) to 4-chloro-2-aminophenol has been studied using a Pt/C catalyst, demonstrating the viability of this method for related isomers. researchgate.net The reaction is typically carried out under hydrogen pressure in a suitable solvent like ethanol (B145695) or acetic acid. google.com The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize side reactions, such as dehalogenation.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2-chloro-5-nitrophenol | Zn powder, HCl (18% v/v), room temperature | 2-Amino-5-chlorophenol | Not specified | nih.gov |
| p-nitrophenol | 5% Pd/C, Acetic Acid, H₂O, H₂ (30 psig), room temp. | p-aminophenol | 76.8% (as acetyl derivative) | google.com |
| 4-chloro-2-nitrophenol | 1% Pt/C, H₂ (7-28 atm), 298-313 K | 4-chloro-2-aminophenol | High | researchgate.net |
| m-nitrophenol | 5% Pd/C, H₂ (57.5-34 psig), max 37.5 °C | m-aminophenol | 68.8% | google.com |
Table 1: Comparison of Amination Strategies via Nitro Group Reduction
Chlorination Strategies for Aminophenolic Precursors
An alternative synthetic strategy involves the direct chlorination of an aminophenolic precursor, most notably 2-aminophenol (B121084). The hydroxyl and amino groups are both activating and ortho-, para-directing, making the regioselectivity of the chlorination a significant challenge. The desired product, 2-Amino-5-chlorophenol, requires chlorination at the para-position relative to the hydroxyl group and meta-position to the amino group.
Various chlorinating agents can be employed, including sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The reaction of 2-aminophenol with these reagents can lead to a mixture of chlorinated isomers, and controlling the reaction conditions (solvent, temperature, and stoichiometry) is crucial to favor the formation of the desired 5-chloro isomer. The protection of the amino or hydroxyl group prior to chlorination is a common strategy to improve regioselectivity. For instance, the amino group can be acetylated to form an acetamido group, which is still activating but can sterically hinder ortho-chlorination, potentially favoring the para-position. Following chlorination, the protecting group is removed by hydrolysis.
A method for the regioselective synthesis of 2-aminophenols has been described using N-arylhydroxylamines and sulfuryl chloride in methanol (B129727), which proceeds through a chemicalbook.comchemicalbook.com-sigmatropic rearrangement. nih.gov While not a direct chlorination of 2-aminophenol, it highlights advanced strategies to control regioselectivity in the synthesis of substituted aminophenols.
| Precursor | Reagents and Conditions | Product(s) | Notes | Reference |
| 2-Aminophenol | N-Chlorosuccinimide (NCS) | Mixture of isomers | Activated ring, requires control of regioselectivity. | google.com |
| 2-Aminophenol | Sulfuryl chloride (SO₂Cl₂) | Mixture of isomers | Potential for over-chlorination. | nih.gov |
| N-Arylhydroxylamines | SO₂Cl₂, Methanol | 2-Aminophenols | High regioselectivity via rearrangement. | nih.gov |
Table 2: Chlorination Strategies for Aminophenolic Precursors
Salt Formation and Purification Techniques for 2-Amino-5-chlorophenol Hydrochloride
The final step in the synthesis is the formation of the hydrochloride salt and subsequent purification. Once 2-Amino-5-chlorophenol is synthesized, it is typically dissolved in a suitable solvent, and hydrogen chloride gas or a solution of HCl in an organic solvent (like methanol or isopropanol) is introduced. google.com The hydrochloride salt, being less soluble in organic solvents than the free base, precipitates out of the solution.
Purification of the crude 2-Amino-5-chlorophenol hydrochloride is often achieved through recrystallization. A common procedure involves dissolving the crude salt in hot water or a water-alcohol mixture, treating the solution with activated carbon to remove colored impurities, and then allowing the solution to cool, which induces the crystallization of the purified hydrochloride salt. google.com The pH of the solution can be carefully adjusted to optimize the crystallization process and minimize the co-precipitation of impurities. google.com The final product is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried. The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods like HPLC.
| Step | Procedure | Purpose | Reference |
| Salt Formation | Introduction of HCl gas or solution into a solution of 2-Amino-5-chlorophenol. | To precipitate the hydrochloride salt. | google.com |
| Purification | Dissolving the crude salt in a suitable solvent (e.g., water), treating with activated carbon, and recrystallization. | To remove impurities and obtain a pure product. | google.com |
| Isolation | Filtration of the crystallized salt, washing with a cold solvent, and drying. | To isolate the final product. | google.com |
Table 3: Salt Formation and Purification of 2-Amino-5-chlorophenol Hydrochloride
Novel and Greener Synthetic Approaches for 2-Amino-5-chlorophenol Hydrochloride
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These "greener" approaches for the synthesis of 2-Amino-5-chlorophenol hydrochloride focus on the use of less hazardous reagents, milder reaction conditions, and improved atom economy.
Catalytic Synthesis Routes
Catalytic methods offer significant advantages over stoichiometric reagents in terms of waste reduction and efficiency. As mentioned previously, catalytic hydrogenation of 2-chloro-5-nitrophenol is a greener alternative to metal-acid reductions. researchgate.netgoogle.com The development of highly active and selective catalysts, including those based on non-precious metals like nickel, is an active area of research. ekb.eg
Another promising catalytic approach is reductive amination. This method could potentially synthesize 2-Amino-5-chlorophenol from a corresponding chlorinated hydroxy-ketone or -aldehyde precursor. This one-pot reaction combines the formation of an imine or enamine with its subsequent reduction, often catalyzed by transition metal complexes.
Furthermore, enzymatic or chemoenzymatic methods are being explored. For instance, the degradation of 2-chloro-5-nitrophenol has been shown to be initiated by a nitroreductase enzyme, which reduces the nitro group to a hydroxylamino group, which then rearranges to form an aminophenol derivative. nih.govnih.gov While currently focused on biodegradation, these enzymatic pathways could inspire the development of biocatalytic processes for the synthesis of the target molecule.
| Approach | Precursor(s) | Catalyst/Enzyme | Advantages | Reference |
| Catalytic Hydrogenation | 2-chloro-5-nitrophenol | Pt/C, Pd/C, Ni-based catalysts | High efficiency, cleaner than metal/acid reduction. | researchgate.netgoogle.comekb.eg |
| Enzymatic Reduction | 2-chloro-5-nitrophenol | Nitroreductase | High selectivity, mild conditions. | nih.govnih.gov |
Table 4: Catalytic and Biocatalytic Approaches
Microwave-Assisted and Photochemical Synthesis
The use of alternative energy sources like microwave irradiation and light can significantly accelerate chemical reactions and improve yields, often under solvent-free or milder conditions.
Microwave-assisted synthesis has been successfully applied to the synthesis of various heterocyclic compounds and has shown potential for the synthesis of aminophenol derivatives. For example, the synthesis of 2-amino-5-chlorobenzophenone (B30270) derivatives has been achieved using microwave irradiation, demonstrating the feasibility of this technology for reactions involving similar precursors. researchgate.net The rapid heating provided by microwaves can reduce reaction times from hours to minutes, leading to higher throughput and potentially cleaner reaction profiles. patsnap.com
Photochemical synthesis represents another frontier in the development of novel synthetic methodologies. A photochemical strategy for the synthesis of ortho-aminophenols has been reported, involving the dearomative-rearomative coupling of aryl azides with alcohols. While not a direct synthesis of 2-Amino-5-chlorophenol, this approach showcases the potential of using light to drive complex chemical transformations and access substitution patterns that are difficult to achieve through traditional methods.
| Technology | Precursor(s) | Conditions | Advantages | Reference(s) |
| Microwave-Assisted Synthesis | 2-(chloroacetamido)-5-chlorobenzophenone and anilines | Microwave irradiation | Rapid reaction times, improved yields. | researchgate.net |
| Microwave-Assisted Synthesis | Arylacetaldehydes, activated nitriles, sulfur, morpholine | Microwave irradiation (70°C, 20 min) | Short reaction times, high yields and purities. | organic-chemistry.org |
| Photochemical Synthesis | Aryl azides and alcohols | Photoexcitation | Access to complex substitution patterns. |
Table 5: Microwave-Assisted and Photochemical Synthesis Approaches
Flow Chemistry Applications in 2-Amino-5-chlorophenol Hydrochloride Production
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and control. While specific, documented applications of flow chemistry for the production of 2-Amino-5-chlorophenol hydrochloride are not extensively detailed in publicly available literature, the synthesis of analogous compounds like p-aminophenol from nitrobenzene (B124822) has been successfully demonstrated in continuous-flow systems. acs.orgacs.org These studies highlight the considerable potential of applying this technology to the synthesis of 2-Amino-5-chlorophenol hydrochloride.
Flow chemistry offers several key advantages over batch processing. numberanalytics.com The high surface-area-to-volume ratio in microreactors or tube reactors allows for superior heat and mass transfer. elveflow.comacs.org This is particularly beneficial for managing highly exothermic reactions, such as nitration or reduction steps, which are common in the synthesis of aromatic amines. Precise temperature control minimizes the formation of impurities and enhances reaction selectivity. acs.org
Safety is another critical benefit, as hazardous reagents are handled in smaller volumes within an enclosed system, reducing the risk of accidents. numberanalytics.comelveflow.com Furthermore, flow systems can be readily automated for rapid optimization of reaction conditions, including temperature, pressure, and residence time, leading to improved yields and purity. mt.comresearchgate.net The synthesis of p-aminophenol via a hydrogenation-rearrangement of nitrobenzene in a continuous-flow process, for instance, reduced reaction times from hours to minutes and lowered the required concentration of acid catalysts. acs.org Adopting a similar approach for 2-Amino-5-chlorophenol hydrochloride could lead to a more sustainable, efficient, and safer manufacturing process. researchgate.net
Mechanistic Insights into 2-Amino-5-chlorophenol Hydrochloride Formation
Reaction Mechanism Elucidation for Key Synthetic Steps
The formation of 2-Amino-5-chlorophenol hydrochloride can be achieved through several synthetic routes, with the mechanism of each key step being well-understood in organic chemistry.
One common pathway involves the reduction of a nitro precursor , such as 2-chloro-5-nitrophenol. A widely used and industrially viable method is the Béchamp reduction, which employs a metal, typically iron powder, in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comacs.org The reaction proceeds through a series of electron and proton transfers. The nitro group (-NO2) is sequentially reduced to a nitroso (-NO) intermediate, then to a hydroxylamine (B1172632) (-NHOH) intermediate, and finally to the primary amine (-NH2). acs.orgnih.gov
The proposed mechanism involves the following general steps:
Iron metal (Fe) is oxidized to Fe2+, donating electrons.
The oxygen atoms of the nitro group are protonated by the acid.
A series of single-electron transfers from the iron reduces the nitrogen atom, and water molecules are eliminated.
The final step is the reduction of the hydroxylamine intermediate to the amine. Since the reaction is conducted in hydrochloric acid, the resulting 2-Amino-5-chlorophenol is immediately protonated to form the stable hydrochloride salt.
Another synthetic route begins with benzoxazolone , which is first chlorinated to form 6-chlorobenzoxazolone. This intermediate is then subjected to acid-catalyzed hydrolysis to yield 2-Amino-5-chlorophenol. The mechanism for the hydrolysis of benzoxazoles under acidic conditions involves several equilibrium steps. rsc.org
The nitrogen or, more likely, the carbonyl oxygen of the benzoxazolone ring is protonated by the strong acid (e.g., HCl).
A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon (C2).
This attack forms a tetrahedral intermediate.
The rate-determining step can vary depending on the acid concentration, but it generally involves the cleavage of the ring's C-O bond, facilitated by proton transfers, leading to the ring-opened product. rsc.org Subsequent decarboxylation (loss of CO2) occurs under the heated, acidic conditions to give the final aminophenol product, which is then protonated to its hydrochloride salt.
Stereochemical Considerations in 2-Amino-5-chlorophenol Hydrochloride Synthesis
Stereochemistry is a critical aspect of synthesis when molecules possess chiral centers. However, the structure of 2-Amino-5-chlorophenol is achiral . The molecule has a plane of symmetry that runs through the amino and hydroxyl groups and the C1-C4 axis of the benzene (B151609) ring.
Consequently, its synthesis does not involve the creation of any stereocenters. The starting materials commonly used, such as 2-chloro-5-nitrophenol or benzoxazolone, are also achiral. Therefore, the synthetic process for 2-Amino-5-chlorophenol hydrochloride is stereochemically straightforward, as there is no need to control the spatial arrangement of atoms to form stereoisomers (enantiomers or diastereomers). This lack of stereochemical complexity simplifies the synthesis and purification processes, as it eliminates the need for chiral catalysts, resolving agents, or stereoselective analytical methods.
Process Intensification and Scalability Challenges in 2-Amino-5-chlorophenol Hydrochloride Synthesis
Scaling up the synthesis of 2-Amino-5-chlorophenol hydrochloride from the laboratory to an industrial scale presents several challenges related to process intensification, safety, and cost-effectiveness.
Key Challenges in Scalability:
| Challenge | Description |
| Heat Management | The reduction of nitroaromatics and electrophilic aromatic chlorination are often highly exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature spikes, causing side reactions, product degradation, and potential thermal runaway. elveflow.com |
| Reagent Handling | The use of corrosive materials like concentrated hydrochloric or sulfuric acid requires specialized equipment and handling protocols to ensure worker safety and equipment longevity. researchgate.net |
| Selectivity Control | In chlorination reactions, there is a risk of over-chlorination, leading to the formation of undesired by-products like 2-amino-3,5-dichlorophenol. Controlling stoichiometry and reaction conditions is crucial for maximizing the yield of the desired monochloro-isomer. researchgate.net |
| Solid Handling | Syntheses that use solid reagents, such as iron powder in the Béchamp reduction, require robust mixing to ensure complete reaction. Post-reaction, the separation of solid by-products (e.g., iron oxides) from the product solution can be challenging on a large scale. |
| Purification | The final product must be isolated with high purity. This involves removing unreacted starting materials, catalysts, and by-products. Crystallization of the hydrochloride salt must be carefully controlled to achieve the desired particle size and purity, and to minimize product loss in the mother liquor. |
| Waste Management | The industrial production of aniline (B41778) and its derivatives can generate significant amounts of acidic and metal-containing waste streams. researchgate.net Economical and environmentally sound methods for waste treatment and disposal are critical for a sustainable process. |
Process intensification strategies, such as the use of continuous flow reactors as discussed in section 2.2.3, can directly address many of these challenges. Flow chemistry improves heat transfer, enhances mixing, and allows for better control over reaction parameters, which can lead to higher selectivity and a safer process. acs.orgmt.com The choice of reagents, such as using inexpensive iron powder for reduction, is also a key consideration for making the process economically viable on an industrial scale.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 2 Amino 5 Chlorophenol Hydrochloride and Its Derivatives
Comprehensive Spectroscopic Analysis for Structural Confirmation Beyond Basic Identification
Modern spectroscopic techniques offer a powerful arsenal (B13267) for the detailed structural analysis of 2-Amino-5-chlorophenol (B1209517) hydrochloride, moving beyond simple identification to a nuanced understanding of its molecular behavior.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies of 2-Amino-5-chlorophenol Hydrochloride
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure of 2-Amino-5-chlorophenol hydrochloride. While basic ¹H and ¹³C NMR spectra confirm the primary structure, more advanced NMR techniques provide insights into the molecule's conformation and potential tautomeric equilibria. chemicalbook.comchemicalbook.com
In the hydrochloride salt, the amino group is protonated (-NH3+), which influences the electronic environment of the aromatic ring. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being sensitive to the substitution pattern. For instance, the proton ortho to the hydroxyl group will likely exhibit a different chemical shift compared to the proton ortho to the amino group.
Tautomerism, the migration of a proton, is a potential phenomenon in aminophenols. researchgate.net In the case of 2-Amino-5-chlorophenol hydrochloride, the phenolic proton could potentially exist in equilibrium with a zwitterionic keto-amine form, although the acidic conditions of the hydrochloride salt would likely favor the phenolic form. Variable-temperature NMR studies and the use of different solvents can help to investigate the presence and dynamics of any tautomeric equilibria. encyclopedia.pub
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Amino-5-chlorophenol Hydrochloride
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H (Aromatic) | 6.5 - 7.5 | The precise shifts depend on the electronic effects of the -OH, -NH3+, and -Cl substituents. |
| ¹H (-OH) | 9.0 - 11.0 | Expected to be a broad singlet, exchangeable with D₂O. |
| ¹H (-NH3+) | 7.0 - 9.0 | Expected to be a broad singlet, exchangeable with D₂O. |
| ¹³C (C-OH) | 150 - 160 | Carbon atom attached to the hydroxyl group. |
| ¹³C (C-NH3+) | 130 - 140 | Carbon atom attached to the protonated amino group. |
| ¹³C (C-Cl) | 120 - 130 | Carbon atom attached to the chlorine atom. |
| ¹³C (Aromatic CH) | 115 - 130 | Chemical shifts of the other aromatic carbons. |
Note: These are estimated ranges and actual values can vary based on solvent and experimental conditions.
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of 2-Amino-5-chlorophenol hydrochloride. A detailed analysis of the vibrational spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), allows for the assignment of specific molecular vibrations. nih.govnih.govresearchgate.net
The IR spectrum of 2-Amino-5-chlorophenol hydrochloride would be characterized by several key absorption bands. The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the protonated amino group (-NH3+) would also be present in this region, likely overlapping with the O-H stretch. Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. The C-O stretching vibration should be observable around 1200-1300 cm⁻¹, while the C-Cl stretching vibration is expected in the lower frequency region of 600-800 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring breathing modes are often strong in the Raman spectrum. A combined IR and Raman analysis provides a more complete picture of the vibrational framework of the molecule. nih.govresearchgate.net
Table 2: Key Vibrational Modes of 2-Amino-5-chlorophenol Hydrochloride
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |
| O-H Stretch | 3200 - 3600 (broad) | Weak |
| N-H Stretch (-NH3+) | 3200 - 3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Strong |
| C-O Stretch | 1200 - 1300 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Impurity Profiling
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 2-Amino-5-chlorophenol hydrochloride and for elucidating its fragmentation pathways upon ionization. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition. researchgate.net
Under electron ionization (EI), the molecule is expected to undergo fragmentation, providing structural information. The molecular ion peak ([M]⁺) corresponding to the free base (2-Amino-5-chlorophenol) would be observed. Common fragmentation patterns for aminophenols include the loss of small molecules such as CO, HCN, and HCl. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and fragment ions containing chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Mass spectrometry is also a powerful tool for impurity profiling. By coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is possible to detect and identify trace impurities that may be present from the synthesis or degradation of the compound. researchgate.netsielc.com
X-ray Crystallography and Solid-State Structure Analysis of 2-Amino-5-chlorophenol Hydrochloride Polymorphs
It is highly probable that 2-Amino-5-chlorophenol hydrochloride crystallizes in a hydrogen-bonded network. The protonated amino group and the hydroxyl group are excellent hydrogen bond donors, while the chloride ion and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. These hydrogen bonds would play a crucial role in the packing of the molecules in the crystal lattice.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and has been observed in other aminophenol hydrochlorides. cambridge.orgnih.gov Different polymorphs can exhibit distinct physical properties. The potential for polymorphism in 2-Amino-5-chlorophenol hydrochloride could be investigated through techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). americanpharmaceuticalreview.com
Chiroptical Spectroscopy of Chiral 2-Amino-5-chlorophenol Hydrochloride Derivatives
While 2-Amino-5-chlorophenol hydrochloride itself is achiral, it can be used as a precursor for the synthesis of chiral derivatives. For these chiral molecules, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for determining their stereochemistry and enantiomeric purity.
The introduction of a chiral center, for example, by derivatization of the amino or hydroxyl group with a chiral moiety, would render the molecule optically active. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would exhibit characteristic Cotton effects that are sensitive to the absolute configuration of the chiral centers.
In-Situ Spectroscopic Monitoring of 2-Amino-5-chlorophenol Hydrochloride Reactions
In-situ spectroscopic techniques, such as ReactIR (FT-IR spectroscopy) and process NMR, are invaluable for monitoring the progress of chemical reactions involving 2-Amino-5-chlorophenol hydrochloride in real-time. uctm.eduresearchgate.netyoutube.com These methods allow for the tracking of the concentrations of reactants, intermediates, and products as a function of time, providing crucial kinetic and mechanistic information.
For example, in a reaction where the amino group of 2-Amino-5-chlorophenol hydrochloride is being acylated, in-situ FT-IR could monitor the disappearance of the N-H stretching bands of the starting material and the appearance of the amide C=O stretching band of the product. This real-time data can be used to optimize reaction conditions, identify reaction intermediates, and ensure reaction completion.
Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Chlorophenol Hydrochloride
Reactivity of the Amino Group in 2-Amino-5-chlorophenol (B1209517) Hydrochloride
The amino group in 2-amino-5-chlorophenol hydrochloride is a primary aromatic amine, rendering it susceptible to a variety of electrophilic substitution and condensation reactions.
Acylation and Alkylation Reactions
The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation reactions can introduce alkyl groups onto the nitrogen atom. The reactivity of the amino group can be influenced by the presence of other substituents on the aromatic ring. For instance, the presence of a nitro group at the para position and a halogen at the meta position with respect to the amino group can lower its reactivity. google.com However, under certain conditions, such as in the presence of a strong organic base like triethylamine (B128534) or 1,4-diazabicyclooctane, the hydroxyl group can be selectively acylated over the less reactive amino group. google.com
Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. youtube.comyoutube.com In these reactions, an alkyl or acyl group is introduced onto an aromatic ring using an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.com While these reactions typically target the aromatic ring, the amino group of 2-amino-5-chlorophenol can also participate in or influence these transformations.
Interactive Table: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product | Reaction Type |
| 2-Amino-5-chlorophenol | Acetyl chloride | N-(2-hydroxy-4-chlorophenyl)acetamide | Acylation |
| 2-Amino-5-chlorophenol | Methyl iodide | 2-(Methylamino)-5-chlorophenol | Alkylation |
| Aminophenol derivative | R1COCl / Strong organic base | Selectively O-acylated product | Acylation google.com |
Diazotization and Coupling Reactions
A quintessential reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. google.comslideshare.netresearchgate.net This process converts the amino group of 2-amino-5-chlorophenol hydrochloride into a highly reactive diazonium salt.
This diazonium salt is a versatile intermediate that can undergo various coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. slideshare.netresearchgate.net These azo compounds are often colored and find applications as dyes. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. slideshare.net The position of coupling on the activated aromatic ring is directed by the existing substituents. For instance, in reactions with other phenols under basic conditions, the coupling generally occurs at the position ortho to the hydroxyl group, as the phenoxide ion is a strong activating group. stackexchange.com
Interactive Table: Diazotization and Coupling Reaction Data
| Starting Material | Reagents | Intermediate | Coupling Component | Product |
| 2-Amino-5-chlorophenol hydrochloride | NaNO2, HCl (0-5 °C) | 5-Chloro-2-hydroxyphenyldiazonium chloride | Phenol (B47542) | Azo dye |
| 2-Amino-4-chlorophenol-5-sulfamide | NaNO2, HCl, ice | Diazonium salt suspension | 1-Phenyl-3-methylpyrazol-5-one | 1:2 metal complex azo dye google.com |
| p-Aminophenol | NaNO2, HCl | Diazonium salt | 4-Chlororesorcinol | Water-soluble azo dye researchgate.net |
Condensation Reactions with Carbonyl Compounds
The amino group of 2-amino-5-chlorophenol can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netsigmaaldrich.com These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For example, 2-amino-5-chlorophenol reacts with acetylferrocene (B1663952) to yield ferrocenyl Schiff bases that possess a phenol group. sigmaaldrich.com Such reactions are often catalyzed by acids or bases. The resulting Schiff bases can be important intermediates in the synthesis of more complex heterocyclic compounds, like benzoxazoles. sigmaaldrich.com
Interactive Table: Condensation Reaction Examples
| 2-Amino-5-chlorophenol Derivative | Carbonyl Compound | Product Type |
| 2-Amino-5-chlorophenol | Acetylferrocene | Ferrocenyl Schiff base sigmaaldrich.com |
| 2-Aminobenzohydrazide | Aldehydes/Ketones | Hydrazones/Quinazolines researchgate.net |
Reactivity of the Hydroxyl Group in 2-Amino-5-chlorophenol Hydrochloride
The phenolic hydroxyl group in 2-amino-5-chlorophenol hydrochloride is acidic and can undergo reactions typical of phenols.
Etherification and Esterification Reactions
The hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. Esterification can be achieved by reacting the phenol with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base or an acid catalyst. As mentioned earlier, under specific conditions, selective esterification of the hydroxyl group can be achieved even in the presence of the amino group. google.com
Oxidation Reactions and Phenoxyl Radical Formation
Phenols can be oxidized to form phenoxyl radicals. The ease of this oxidation depends on the substituents on the aromatic ring. The hydroxyl radical (•OH) can react with chlorophenols, leading to the formation of dihydroxycyclohexadienyl radicals. researchgate.net In the case of 2,4,5-trichlorophenol, evidence suggests the formation of two different •OH-adducts. researchgate.net While specific studies on the phenoxyl radical formation from 2-amino-5-chlorophenol are not detailed in the provided results, it is known that aminophenols can be substrates for enzymes like 2-aminophenol (B121084) 1,6-dioxygenase, indicating that the phenolic ring is susceptible to oxidative cleavage. ebi.ac.uk The presence of the amino group can influence the stability and subsequent reactions of the phenoxyl radical.
Reactivity of the Aromatic Ring in 2-Amino-5-chlorophenol Hydrochloride
The presence of both activating (amino and hydroxyl) and deactivating (chloro) groups on the aromatic ring of 2-Amino-5-chlorophenol hydrochloride gives it a unique reactivity profile. The amino and hydroxyl groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution, while the chloro group is a deactivating but ortho-, para-directing group.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions are fundamental to functionalizing the benzene (B151609) ring. masterorganicchemistry.com In 2-Amino-5-chlorophenol, the potent electron-donating effects of the amino and hydroxyl groups strongly activate the ring towards electrophiles. These groups direct incoming electrophiles to the positions ortho and para to them. youtube.com Given the substitution pattern, the positions open for substitution are C4 and C6. The combined directing effects of the -OH at C1 and -NH2 at C2 would strongly favor substitution at the C4 and C6 positions. The chloro group at C5 has a weaker directing influence compared to the -OH and -NH2 groups. Reactions such as halogenation, nitration, and sulfonation can be expected to occur at these activated positions. masterorganicchemistry.comyoutube.com For instance, the reaction of phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a highly activated ring system, undergoes triple electrophilic aromatic substitution, highlighting the reactivity of such activated rings. sfu.ca
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. libretexts.orgpressbooks.pub The electron-donating amino and hydroxyl groups in 2-Amino-5-chlorophenol make the ring electron-rich, thus disfavoring direct nucleophilic attack. However, the chloro substituent can potentially be displaced by a nucleophile under certain conditions, particularly if the amino or hydroxyl group is modified to be electron-withdrawing.
A notable reaction in this context is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of C-O, C-N, and C-S bonds by coupling aryl halides with alcohols, amines, or thiols. wikipedia.orgmdpi.com While traditional Ullmann conditions often require harsh conditions, modern methods using ligands like amino acids can facilitate these couplings under milder temperatures. nih.gov For example, 2-Amino-5-chlorophenol could potentially undergo an Ullmann-type reaction where the chloro group is substituted by a nucleophile, such as in the formation of phenoxazine (B87303) derivatives.
Regioselectivity and Stereoselectivity in Derivatization Reactions of 2-Amino-5-chlorophenol Hydrochloride
Regioselectivity in the derivatization of 2-Amino-5-chlorophenol hydrochloride is primarily dictated by the electronic and steric effects of the existing substituents.
Electrophilic Substitution: As mentioned, the hydroxyl and amino groups are powerful ortho-, para-directors. The positions C4 and C6 are the most electron-rich and sterically accessible for incoming electrophiles. Therefore, electrophilic substitution reactions are highly regioselective for these positions.
Derivatization of Functional Groups: The amino and hydroxyl groups themselves are sites for various derivatization reactions.
The amino group can readily undergo acylation, alkylation, and diazotization. For example, reaction with chloroacetyl chloride leads to the formation of 2-(chloroacetamido)-5-chlorobenzophenone, a key intermediate for further synthesis. sciencemadness.org
The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.
Ring-opening Reactions: The amino group of 2-aminophenol derivatives can act as a nucleophile in ring-opening reactions of epoxides to form β-amino alcohols with high regioselectivity. researchgate.net
Stereoselectivity is a consideration when chiral centers are introduced during derivatization. For instance, in the synthesis of certain biologically active molecules, the introduction of chiral auxiliaries or the use of stereoselective catalysts can control the stereochemical outcome of the reaction.
Synthesis of Novel Derivatives and Analogs of 2-Amino-5-chlorophenol Hydrochloride
2-Amino-5-chlorophenol hydrochloride serves as a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and heterocyclic compounds. sigmaaldrich.com
One major application is in the synthesis of benzophenone (B1666685) derivatives. For example, 2-Amino-5-chlorobenzophenone (B30270) is a crucial intermediate in the production of several benzodiazepines. wikipedia.org The synthesis can be achieved through methods like the reduction of an isoxazole (B147169) precursor using iron powder. google.com This benzophenone derivative can then be further modified. For instance, it can be acetylated and subsequently reacted with various anilines to produce a series of 2-amino-5-chlorobenzophenone derivatives, some of which have shown potential as skeletal muscle relaxants. sciencemadness.orgresearchgate.net
Another important class of derivatives is benzoxazoles, which can be synthesized from 2-Amino-5-chlorophenol. sigmaaldrich.com The general synthetic route involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent. Furthermore, 2-aminophenol derivatives are used in the synthesis of various substituted phenols with applications in materials science and as intermediates for agrochemicals and dyes. nih.govgoogle.com
Below is a table summarizing some of the derivatives synthesized from 2-Amino-5-chlorophenol and its related benzophenone intermediate.
| Starting Material | Reagents | Product Class | Example Application/Significance |
|---|---|---|---|
| 2-Amino-5-chlorophenol | Acetylferrocene | Ferrocenyl Schiff bases | Intermediate for organometallic compounds. sigmaaldrich.com |
| 2-Amino-5-chlorophenol | Epoxides | β-amino alcohols | Intermediates for biologically active compounds. researchgate.net |
| p-Chloroaniline (precursor to 2-Amino-5-chlorobenzophenone) | Benzonitrile, Boron trichloride, Aluminum chloride | 2-Amino-5-chlorobenzophenone | Key intermediate for benzodiazepines. prepchem.com |
| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride, then various anilines | Substituted 2-aminobenzophenones | Potential skeletal muscle relaxants. sciencemadness.org |
| 2-Amino-5-chlorobenzophenone | Hydroxylamine (B1172632), Chloroacetyl chloride, Methylamine | Chlordiazepoxide (a benzodiazepine) | Anxiolytic drug. wikipedia.org |
Applications of 2 Amino 5 Chlorophenol Hydrochloride As a Synthetic Building Block and Precursor
Utilization in Heterocyclic Chemistry
The presence of ortho-positioned amino and hydroxyl groups in 2-amino-5-chlorophenol (B1209517) hydrochloride makes it an ideal precursor for the synthesis of various fused heterocyclic compounds. These reactions typically involve condensation with a second bifunctional molecule, leading to the formation of five- or six-membered heterocyclic rings fused to the original benzene (B151609) ring.
Synthesis of Benzoxazole (B165842) Derivatives
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of applications. The condensation of 2-amino-5-chlorophenol with various reagents is a common strategy for synthesizing substituted benzoxazoles. For instance, it can be used to synthesize 2-amino-5-chlorobenzoxazole. google.com The reaction of 2-amino-5-chlorophenol with reagents like β-diketones can yield 2-substituted benzoxazoles. organic-chemistry.org
The general scheme for benzoxazole synthesis from 2-aminophenols involves condensation with various functional groups. nih.gov For example, 2-amino-5-chlorophenol can react with acetylferrocene (B1663952) to form ferrocenyl Schiff bases that contain a phenol (B47542) group. sigmaaldrich.comsigmaaldrich.com
| Reactant for Benzoxazole Synthesis | Resulting Derivative | Reference |
| β-Diketones | 2-Substituted benzoxazoles | organic-chemistry.org |
| Acetylferrocene | Ferrocenyl Schiff bases with a phenol group | sigmaaldrich.comsigmaaldrich.com |
Synthesis of Benzimidazole and Quinoline Derivatives
While the direct synthesis of benzimidazoles from 2-amino-5-chlorophenol is less common due to the presence of the hydroxyl group instead of a second amino group, its derivatives can be used. The synthesis of benzimidazoles typically involves the cyclization of 1,2-phenylenediamine with various aldehydes. researchgate.net
However, 2-amino-5-chlorobenzophenone (B30270), a related compound, is a key starting material for synthesizing a variety of fine chemicals, including quinolines. researchgate.net The synthesis of quinoline-based inhibitors of certain enzymes has been a subject of research, highlighting the importance of amino-substituted aromatic compounds in medicinal chemistry. nih.gov
Synthesis of Phenoxazine (B87303) and Phenothiazine (B1677639) Scaffolds
Phenoxazines and phenothiazines are heterocyclic systems with significant interest due to their applications in materials science and medicine. researchgate.net The synthesis of phenoxazines can be achieved through the reaction of 2-aminophenol (B121084) derivatives with suitable reagents. For example, the reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) yields 2,3-dinitrophenoxazines. nih.gov
Similarly, phenothiazine derivatives can be synthesized from 2-aminothiophenol (B119425) and its derivatives. For instance, 2-amino-5-chlorobenzenethiol reacts with 4-ethylcyclohexanone (B1329521) to produce a phenothiazine derivative. rsc.org While not a direct application of 2-amino-5-chlorophenol, these syntheses illustrate the general strategies for forming these tricyclic systems where analogous reactions with the phenol derivative could be explored. The synthesis of phenothiazine-based compounds is an active area of research for developing selective enzyme inhibitors. nih.gov
Role in Dye and Pigment Synthesis Research
2-Amino-5-chlorophenol and its isomer, 2-amino-4-chlorophenol (B47367), are important intermediates in the manufacturing of dyes and pigments. epa.govdyestuffintermediates.com Specifically, 2-amino-4-chlorophenol is used in the synthesis of a variety of dyes, including mordant and acid dyes. dyestuffintermediates.com For instance, diazotized 4-chloro-2-aminophenol-5- and -6-sulphonic acids are coupled with other components to create dyes. researchgate.net The resulting dye's properties are influenced by the specific isomers and substituents used. researchgate.net
Precursor for Advanced Materials and Polymers Research
The reactivity of 2-amino-5-chlorophenol hydrochloride extends to the field of materials science, where it can be used as a monomer or a precursor to monomers for the synthesis of novel polymers with specific functionalities.
Polymerizable Monomers from 2-Amino-5-chlorophenol Hydrochloride
The amino and hydroxyl groups of 2-amino-5-chlorophenol hydrochloride can be chemically modified to introduce polymerizable functionalities. For example, these groups can react with acrylic or methacrylic acid derivatives to form monomers that can undergo free-radical polymerization. The resulting polymers would possess the chlorinated aromatic core, which could impart desirable properties such as thermal stability and flame retardancy. While specific research on polymerizable monomers derived directly from 2-amino-5-chlorophenol hydrochloride is not extensively documented in the provided results, the fundamental reactivity of the compound suggests its potential in this area.
Ligands for Coordination Chemistry
2-Amino-5-chlorophenol hydrochloride serves as a valuable precursor for the synthesis of various ligands, particularly Schiff base ligands, which are pivotal in coordination chemistry. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for condensation reactions with aldehydes and ketones to form these versatile polydentate ligands.
Schiff bases derived from aminophenols are well-regarded for their ability to form stable complexes with a wide range of transition metal ions. iosrjournals.orgresearchgate.net The general synthesis involves the condensation of the aminophenol with a suitable carbonyl compound, often under reflux in an alcoholic medium. asianpubs.orgnih.gov In the case of 2-Amino-5-chlorophenol, the resulting Schiff base ligand typically features an imine (-C=N-) nitrogen and a phenolic oxygen as donor atoms, making it an effective bidentate chelating agent. nih.gov
These ligands can coordinate with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) to form metal complexes with distinct geometries and electronic properties. iosrjournals.orgresearchgate.net For instance, 2-Amino-5-chlorophenol can undergo a condensation reaction with acetylferrocene to yield ferrocenyl Schiff bases, which introduce the unique electrochemical and structural properties of the ferrocene (B1249389) moiety into the resulting metal complexes. sigmaaldrich.com The chloro-substituent on the phenolate (B1203915) ring can modulate the electronic properties of the ligand and, consequently, the catalytic or biological activity of its metal complexes.
The table below summarizes the types of Schiff base ligands that can be synthesized from 2-Amino-5-chlorophenol and the resulting metal complexes.
| Carbonyl Precursor | Ligand Type | Potential Metal Ions for Complexation |
| Substituted Benzaldehydes | Bidentate (N, O) Schiff Base | Cu(II), Ni(II), Co(II), Cd(II) researchgate.net |
| Salicylaldehyde | Bidentate (N, O) Schiff Base | Cu(II), Zn(II), Ni(II), Cr(III) rsc.org |
| Acetylferrocene | Ferrocenyl Schiff Base | Not specified sigmaaldrich.com |
| Furan-2-carbaldehyde | Bidentate (N, O) Schiff Base | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Fe(III) nih.gov |
These complexes are subjects of research due to their potential applications in catalysis and materials science. The specific stereochemistry and electronic structure of the metal complexes can be fine-tuned by varying the substituent on the aldehyde or ketone precursor. rsc.org
Application in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The dual functionality of 2-Amino-5-chlorophenol hydrochloride, possessing an aryl chloride moiety and nucleophilic amino and hydroxyl groups, makes it a versatile substrate and building block in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an aryl halide. nih.govmdpi.com The aryl chloride group of 2-Amino-5-chlorophenol can participate in Suzuki coupling reactions to introduce new aryl or vinyl substituents at the C-5 position. While the chloride is generally less reactive than bromide or iodide, modern palladium catalyst systems with bulky, electron-rich phosphine (B1218219) ligands can effectively activate aryl chlorides for this transformation. nih.gov For example, derivatives of 2-aminophenol, such as 2-Amino-4-bromo-phenol, have been successfully used in Suzuki couplings with boronic acids to synthesize complex phenol derivatives. rsc.org This suggests that 2-Amino-5-chlorophenol is a viable substrate for similar transformations, enabling the synthesis of a diverse range of 5-aryl-2-aminophenol compounds. nih.gov
Sonogashira Coupling The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesize arylalkynes. 2-Amino-5-chlorophenol hydrochloride can serve as the aryl halide partner in this coupling. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.gov The use of this building block allows for the introduction of an alkynyl group onto the benzene ring, creating precursors for more complex heterocyclic systems or functional materials. nih.gov Research on dihalogenated aminopyridines has demonstrated the feasibility of sequential or double Sonogashira couplings, indicating a potential pathway for further functionalization if multiple halide sites were present. nih.gov
Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry for creating arylamines. youtube.com The aryl chloride in 2-Amino-5-chlorophenol hydrochloride can be coupled with a variety of primary or secondary amines to generate N,N'-disubstituted-4-chloro-1,2-diaminobenzene derivatives. The reaction's scope is extensive, and various generations of catalyst systems have been developed to handle a wide array of substrates under mild conditions. organic-chemistry.orgwiley.com The existing amino group on the ring may require protection prior to the coupling reaction to prevent self-coupling or other side reactions.
The table below outlines the potential applications of 2-Amino-5-chlorophenol hydrochloride in these key cross-coupling reactions.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Structure |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²)-C(sp²) or C(sp²)-C(sp) | 5-Aryl/Vinyl-2-aminophenol |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | 5-Alkynyl-2-aminophenol |
| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²)-N | N-Aryl/Alkyl-5-chloro-2-aminophenol |
Emerging Research Applications of 2-Amino-5-chlorophenol Hydrochloride
Recent research has highlighted the utility of 2-Amino-5-chlorophenol hydrochloride in several specialized and emerging fields, moving beyond its traditional role as a simple chemical intermediate.
Synthesis of Bioactive Heterocycles A significant application of this compound is in the synthesis of benzoxazole derivatives. sigmaaldrich.com Benzoxazoles are a class of heterocyclic compounds that feature prominently in medicinal chemistry due to their diverse biological activities. For instance, 2-Amino-5-chlorophenol can be a starting material for creating 2-amino-5-arylbenzoxazoles, which have been investigated as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways. rsc.org
Precursors for Agrochemicals The compound serves as a key building block in the industrial synthesis of modern insecticides. Specifically, it is used in the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide, a crucial intermediate for certain anthranilamide insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole. google.com These insecticides exhibit potent activity against a range of chewing and sucking insect pests.
Biochemical and Environmental Research In the field of microbiology and bioremediation, the metabolic fate of chlorinated aromatic compounds is of great interest. Research has shown that bacterial strains, such as Comamonas strain CNB-1, can degrade p-chloronitrobenzene, with 2-Amino-5-chlorophenol being a key intermediate in the degradation pathway. ebi.ac.uk The subsequent enzymatic transformation of 2-Amino-5-chlorophenol by a 2-aminophenol 1,6-dioxygenase leads to the formation of 5-chloropicolinic acid. ebi.ac.uk Studying these pathways provides insight into the natural attenuation of environmental pollutants.
The table below summarizes these emerging applications.
| Research Area | Specific Application | Key Finding/Product | Reference |
| Medicinal Chemistry | Synthesis of FAAH Inhibitors | Precursor to 2-amino-5-arylbenzoxazole derivatives with potential therapeutic properties. | rsc.org |
| Agrochemicals | Synthesis of Insecticides | Key intermediate for the synthesis of chlorantraniliprole and cyantraniliprole. | google.com |
| Bioremediation | Degradation of Chlorinated Aromatics | Identified as a metabolic intermediate in the bacterial degradation of p-chloronitrobenzene. | ebi.ac.uk |
| Organic Synthesis | Synthesis of Benzoxazoles | Can be used to synthesize various benzoxazole derivatives. | sigmaaldrich.com |
Theoretical and Computational Studies on 2 Amino 5 Chlorophenol Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis can be applied to 2-Amino-5-chlorophenol (B1209517) hydrochloride to understand its stability, reactivity, and potential reaction mechanisms.
Density Functional Theory (DFT) Studies on Tautomerism and Conformations of 2-Amino-5-chlorophenol Hydrochloride
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a versatile tool for predicting various properties, including molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers.
For 2-Amino-5-chlorophenol hydrochloride, DFT studies would be invaluable in investigating its potential tautomeric forms and conformational isomers. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring suggests the possibility of tautomerism, where a proton can transfer between the oxygen and nitrogen atoms, leading to keto-amine, imine-enol, and other potential structures. Furthermore, the rotation around the C-O and C-N bonds, as well as the orientation of the hydrochloride, gives rise to various conformers.
A systematic DFT study would involve geometry optimization of all possible tautomers and conformers to determine their relative stabilities. The results of such a study, while not directly available for the hydrochloride salt, can be inferred from studies on similar molecules like 2-aminophenol (B121084). researchgate.net For instance, calculations would likely show that the phenolic form is the most stable, but the relative energies of other tautomers would provide insight into their potential role in chemical reactions.
Table 1: Hypothetical Relative Energies of 2-Amino-5-chlorophenol Tautomers and Conformers Calculated by DFT
| Tautomer/Conformer | Description | Hypothetical Relative Energy (kcal/mol) |
| I (Phenol) | Most stable conformer of the phenolic form | 0.0 |
| II (Keto-amine) | A tautomer with a ketone and an amine group | 15-25 |
| III (Imine-enol) | A tautomer with an imine and an enol group | 10-20 |
| IV (Zwitterion) | A zwitterionic form with -O⁻ and -NH3⁺ | >30 |
Note: This table is illustrative and based on general principles of tautomerism in similar compounds. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules and the outcome of chemical reactions. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other reagents.
For 2-Amino-5-chlorophenol hydrochloride, FMO analysis can predict its susceptibility to electrophilic and nucleophilic attack. The HOMO, representing the region of highest electron density, is likely to be the site of electrophilic attack. Conversely, the LUMO, indicating the region most susceptible to electron acceptance, will be the site of nucleophilic attack.
A computational analysis would reveal that the HOMO is likely localized on the aromatic ring, with significant contributions from the amino and hydroxyl groups, making the ring activated towards electrophilic substitution. The precise positions of highest orbital density (ortho and para to the activating groups) would indicate the most probable sites of reaction. The LUMO, on the other hand, would be distributed over the aromatic ring, and its energy would be an indicator of the molecule's ability to act as an electron acceptor. The energy gap between the HOMO and LUMO is also a crucial parameter, with a smaller gap generally indicating higher reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Properties of 2-Amino-5-chlorophenol
| Property | Hypothetical Value (eV) | Implication for Reactivity |
| HOMO Energy | -5.5 to -6.5 | Indicates a good electron donor, susceptible to electrophilic attack. |
| LUMO Energy | -0.5 to -1.5 | Indicates a moderate electron acceptor. |
| HOMO-LUMO Gap | 4.0 to 6.0 | Suggests good kinetic stability. researchgate.net |
Note: This table is illustrative. Actual values would be obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov These simulations can provide detailed insights into the behavior of 2-Amino-5-chlorophenol hydrochloride in a condensed phase, such as in a solvent or in a biological environment.
By simulating the molecule surrounded by solvent molecules (e.g., water), MD can reveal the nature of intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of the solute and the surrounding solvent molecules. researchgate.netpku.edu.cn This is crucial for understanding its solubility and how the solvent might influence its conformational preferences and reactivity.
For the hydrochloride salt, MD simulations could also model the dissociation of the chloride ion and the protonation of the amino group, providing a dynamic picture of the equilibrium in solution. Such simulations would track the trajectories of all atoms, allowing for the calculation of various properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.
In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.
For 2-Amino-5-chlorophenol hydrochloride, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its Infrared (IR) vibrational frequencies. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting NMR spectra. researchgate.net
A comparison of the calculated spectra with experimental ones, such as the available ¹H NMR spectrum of 2-Amino-5-chlorophenol, can help in the assignment of peaks and confirm the predominant tautomeric and conformational forms in solution. chemicalbook.com Similarly, predicted IR spectra can be compared with experimental FTIR data to assign vibrational modes to specific functional groups and bonds within the molecule. researchgate.net Discrepancies between calculated and experimental spectra can point to specific intermolecular interactions or solvent effects that were not fully accounted for in the computational model.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for 2-Amino-5-chlorophenol
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (where available) |
| ¹H NMR Chemical Shift (ppm) | Aromatic Protons: 6.5-7.2; OH: ~8.5; NH₂: ~4.5 | Aromatic region shows complex multiplets. chemicalbook.com |
| ¹³C NMR Chemical Shift (ppm) | C-OH: ~150; C-NH₂: ~140; C-Cl: ~120; Other C: 115-130 | Not readily available. |
| IR Frequency (cm⁻¹) | O-H stretch: ~3400; N-H stretch: ~3300, ~3200; C-Cl stretch: ~750 | Not readily available. |
Note: Predicted values are illustrative and would need to be calculated using appropriate computational methods.
Computational Design of Novel 2-Amino-5-chlorophenol Hydrochloride Derivatives
Computational chemistry can also be a powerful tool in the rational design of novel molecules with desired properties. nih.gov Starting from the structure of 2-Amino-5-chlorophenol, computational methods can be used to design new derivatives with, for example, enhanced biological activity or improved material properties.
This process, often referred to as in silico design, involves making targeted modifications to the parent molecule's structure and then using computational methods to predict the properties of the new derivatives. For instance, different substituents could be added to the aromatic ring, and their effect on the molecule's electronic properties, reactivity, and potential interactions with a biological target could be evaluated using DFT and molecular docking simulations.
By screening a large library of virtual compounds, computational design can prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery or materials development process.
Advanced Analytical Methodologies for Detection and Quantification of 2 Amino 5 Chlorophenol Hydrochloride in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 2-Amino-5-chlorophenol (B1209517) hydrochloride, offering powerful separation capabilities essential for complex sample matrices.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of 2-Amino-5-chlorophenol hydrochloride. The method's adaptability allows for various detection modes, enhancing its specificity and sensitivity.
A typical HPLC method for a related compound, 2-amino-5-nitrophenol, has been successfully developed and validated in diverse biological matrices, demonstrating good linearity, accuracy, and precision. nih.gov For the analysis of aminophenol derivatives, reversed-phase HPLC is common. A method for 2-Amino-5-chlorobenzophenone (B30270), a structurally similar compound, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The latter is particularly suitable for hyphenation with mass spectrometry.
UV detection is the most common mode, typically monitoring at a wavelength where the analyte exhibits maximum absorbance. For instance, a method for the simultaneous determination of several anti-inflammatory drugs and their impurities, including a para-aminophenol derivative, used UV detection at 275 nm. ajpaonline.com For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with other detectors like a diode array detector (DAD) for spectral confirmation or a mass spectrometer (MS) for definitive identification and quantification.
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 (e.g., Lichrosphere® 100, Newcrom R1) sielc.comajpaonline.com |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., phosphoric acid, formic acid) sielc.com |
| Detection Mode | UV-Vis (e.g., 275 nm), DAD, MS sielc.comajpaonline.com |
| Flow Rate | 1.0 mL/min ajpaonline.com |
| Injection Volume | 10-20 µL ajpaonline.comnih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2-Amino-5-chlorophenol hydrochloride, a derivatization step is typically required to increase their volatility and thermal stability. Acetylation is a common derivatization technique for chlorophenols, converting the polar hydroxyl and amino groups into less polar acetyl derivatives. nih.govnih.gov
The derivatized analyte is then introduced into the GC, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase. A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5MS), is often used for the separation of phenolic compounds. thermofisher.com
Following separation in the GC, the analyte enters the mass spectrometer, which provides highly specific detection and quantification. The MS detector can be operated in either full-scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring specific fragment ions of the target analyte. scielo.org.mx This high selectivity makes GC-MS an excellent choice for trace analysis in complex matrices like environmental water samples or biological fluids. nih.govnih.gov
| Parameter | Typical Value/Condition |
| Derivatization | Acetylation nih.govnih.gov |
| Column | Capillary column (e.g., TraceGOLD™ TG-5MS) thermofisher.com |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless |
| Detection Mode | Mass Spectrometry (MS) in Full Scan or SIM mode scielo.org.mx |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comphenomenex.com The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC. nih.gov
SFC is particularly well-suited for the analysis and purification of chiral compounds and thermally labile molecules. wikipedia.org While specific applications for 2-Amino-5-chlorophenol hydrochloride are not widely documented, the technique's ability to handle a wide range of polar and non-polar compounds makes it a promising tool for its analysis. nih.gov The addition of a polar co-solvent (modifier) to the CO2 mobile phase allows for the elution of more polar analytes. nih.gov
Detection in SFC can be achieved using various detectors, including UV-Vis, evaporative light scattering detectors (ELSD), and mass spectrometry. The compatibility of SFC with MS makes it a powerful tool for the definitive identification of analytes. youtube.com
| Parameter | Typical Value/Condition |
| Mobile Phase | Supercritical Carbon Dioxide with a polar modifier (e.g., methanol) phenomenex.com |
| Stationary Phase | Similar to HPLC (e.g., silica, C18) teledynelabs.com |
| Detection Mode | UV-Vis, MS youtube.com |
| Pressure | >73.8 bar (for CO2) phenomenex.com |
| Temperature | >31.1 °C (for CO2) phenomenex.com |
Advanced Spectrophotometric Methods
Spectrophotometric methods offer rapid and cost-effective approaches for the quantification of 2-Amino-5-chlorophenol hydrochloride, particularly for concentration determination and trace analysis.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a straightforward and widely accessible technique for determining the concentration of an analyte in a solution. The method is based on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, following the Beer-Lambert law.
For 2-Amino-5-chlorophenol hydrochloride, the UV-Vis spectrum is expected to show characteristic absorption maxima. A study on the closely related compound 2-aminophenol (B121084) showed distinct absorption peaks in different solvents. researchgate.net To determine the concentration of 2-Amino-5-chlorophenol hydrochloride, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.
| Parameter | Description |
| Principle | Measurement of light absorption by the analyte at a specific wavelength. |
| Instrumentation | UV-Vis Spectrophotometer. |
| Procedure | 1. Determine the λmax of 2-Amino-5-chlorophenol hydrochloride. 2. Prepare a series of standard solutions of known concentrations. 3. Measure the absorbance of the standards at λmax. 4. Construct a calibration curve (Absorbance vs. Concentration). 5. Measure the absorbance of the unknown sample and determine its concentration from the calibration curve. |
Fluorescence Spectroscopy for Trace Analysis
Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace analysis of fluorescent compounds. While the native fluorescence of 2-Amino-5-chlorophenol hydrochloride may be limited, its sensitivity can be significantly enhanced through derivatization with a fluorescent labeling reagent.
Several reagents have been developed for the fluorescent labeling of phenols. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) has been used to derivatize phenols for sensitive HPLC determination with fluorescence detection. nih.gov Another approach involves using reagents like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) for pre-column derivatization followed by HPLC with fluorescence detection. scirp.org
The derivatized analyte is excited at its specific excitation wavelength, and the emitted fluorescence at a longer wavelength is measured. The intensity of the emitted fluorescence is proportional to the concentration of the analyte, allowing for quantification at very low levels.
| Parameter | Description |
| Principle | Measurement of the light emitted by the analyte after it has absorbed light. |
| Instrumentation | Fluorescence Spectrophotometer or HPLC with a fluorescence detector. |
| Procedure | 1. Derivatize 2-Amino-5-chlorophenol hydrochloride with a fluorescent labeling reagent. 2. Determine the optimal excitation and emission wavelengths of the derivative. 3. Prepare a series of standard solutions of the derivative. 4. Measure the fluorescence intensity of the standards. 5. Construct a calibration curve (Fluorescence Intensity vs. Concentration). 6. Measure the fluorescence of the unknown sample and determine its concentration. |
Electrochemical Methods for Detection
Electrochemical methods offer a promising avenue for the rapid and sensitive detection of 2-Amino-5-chlorophenol hydrochloride due to the electroactive nature of its aminophenol functional group. The core principle of detection lies in the electrochemical oxidation of the phenol (B47542) group, which can be monitored using techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry.
While direct electrochemical studies on 2-Amino-5-chlorophenol hydrochloride are not extensively documented in publicly available literature, the electrochemical behavior of related compounds, such as p-aminophenol, provides a strong basis for its detection. The electrochemical oxidation of p-aminophenol typically yields p-quinoneimine, a process that can be readily detected and quantified. mdpi.com It is anticipated that 2-Amino-5-chlorophenol hydrochloride would undergo a similar oxidation process. The presence of the electron-withdrawing chloro group on the aromatic ring is expected to influence the oxidation potential, likely shifting it to higher values compared to unsubstituted p-aminophenol.
The sensitivity and selectivity of electrochemical detection can be significantly enhanced through the modification of electrode surfaces. Materials such as carbon nanotubes, graphene, and metallic nanoparticles have been shown to increase the electroactive surface area and facilitate electron transfer, leading to lower detection limits and improved signal-to-noise ratios. mdpi.com For instance, a solid-state electrochemical sensor based on multi-walled carbon nanotubes has demonstrated a detection limit of 90 nM for p-aminophenol in water without the need for a supporting electrolyte. mdpi.com
A hypothetical electrochemical detection of 2-Amino-5-chlorophenol hydrochloride could involve the following key parameters, extrapolated from studies on similar analytes:
| Parameter | Description | Anticipated Value/Range |
| Working Electrode | The electrode where the oxidation of the analyte occurs. | Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE), Modified Electrodes (e.g., with carbon nanotubes, graphene) |
| Reference Electrode | Provides a stable potential for reference. | Ag/AgCl, Saturated Calomel Electrode (SCE) |
| Auxiliary Electrode | Completes the electrical circuit. | Platinum wire |
| Supporting Electrolyte | Provides conductivity to the solution. | Phosphate Buffer Solution (PBS), Acetate Buffer |
| pH | Influences the protonation state and oxidation potential. | pH 4.0 - 8.0 |
| Scan Rate (for voltammetry) | The rate at which the potential is swept. | 50 - 200 mV/s |
| Detection Technique | The specific electrochemical method used. | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Amperometry |
This table presents hypothetical parameters based on the electrochemical detection of structurally similar compounds.
Development of Novel Sensors for 2-Amino-5-chlorophenol Hydrochloride
The development of novel sensors with high selectivity and sensitivity is a significant area of research for the detection of specific chemical compounds. For 2-Amino-5-chlorophenol hydrochloride, molecularly imprinted polymers (MIPs) represent a state-of-the-art approach to creating highly selective recognition sites.
MIPs are synthetic polymers engineered to have binding sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). nih.govrsc.org The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. Subsequent removal of the template leaves behind specific recognition cavities. These MIPs can then be integrated with various transducer platforms, such as electrochemical or optical sensors, to provide a measurable signal upon binding of the target analyte. nih.govrsc.orgnih.gov
The design of a MIP-based sensor for 2-Amino-5-chlorophenol hydrochloride would involve:
Template: 2-Amino-5-chlorophenol hydrochloride itself.
Functional Monomers: Monomers capable of interacting with the functional groups of the template, such as methacrylic acid (to interact with the amino group) and vinylpyridine (to interact with the phenolic hydroxyl group).
Cross-linker: A molecule like ethylene (B1197577) glycol dimethacrylate (EGDMA) to form the polymer matrix.
Transducer: An electrochemical transducer, such as a glassy carbon electrode, where the MIP is coated. The binding of the analyte to the MIP can alter the electrochemical properties of the electrode, providing a quantifiable signal.
The advantages of MIP-based sensors include their robustness, chemical stability, and low cost of production compared to biological receptors like antibodies. nih.gov
Another promising approach is the use of nanomaterials to enhance sensor performance. As mentioned previously, carbon nanotubes and graphene can improve the sensitivity of electrochemical sensors. mdpi.com Composite materials, combining the high selectivity of MIPs with the excellent conductivity and high surface area of nanomaterials, can lead to the development of highly effective sensors for 2-Amino-5-chlorophenol hydrochloride.
Sample Preparation Strategies for Complex Research Matrices
The accurate quantification of 2-Amino-5-chlorophenol hydrochloride in complex research matrices such as soil, water, and biological fluids necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation technique depends heavily on the nature of the matrix and the analytical method employed.
Solid-Phase Extraction (SPE):
SPE is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. nih.govsigmaaldrich.com The selection of the appropriate sorbent is crucial for achieving high recovery of the target compound. For 2-Amino-5-chlorophenol hydrochloride, which is a moderately polar compound, several types of SPE sorbents could be effective.
| SPE Sorbent Type | Retention Mechanism | Elution Solvent | Applicable Matrices |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Methanol (B129727), Acetonitrile | Aqueous samples (water, urine) |
| Normal-Phase (e.g., Silica, Alumina) | Polar interactions (adsorption) | Hexane/Ethyl Acetate mixtures | Non-polar organic extracts |
| Ion-Exchange (e.g., Cation Exchange) | Electrostatic interactions with the protonated amino group | pH-adjusted buffers, Methanol with acid/base | Aqueous and biological samples |
| Polymeric (e.g., Polystyrene-divinylbenzene) | A combination of hydrophobic and polar interactions | Methanol, Acetonitrile | Water, biological fluids nih.gov |
| Graphitized Carbon Black | Adsorption | Dichloromethane/Methanol mixtures | Water samples nih.gov |
This table provides a summary of potential SPE sorbents and their characteristics for the extraction of 2-Amino-5-chlorophenol hydrochloride.
A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. sigmaaldrich.com For instance, in the analysis of chlorophenols in water, a polystyrene-divinylbenzene cartridge can be used to treat a large volume of an acidified water sample, followed by elution with an organic solvent, achieving a significant enrichment factor. nih.gov
Liquid-Liquid Extraction (LLE):
LLE is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquids. For extracting 2-Amino-5-chlorophenol hydrochloride from aqueous matrices, an organic solvent in which the analyte is more soluble would be used. The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. Given the pKa of the amino and phenolic groups, the pH of the sample would need to be carefully controlled.
Sample Preparation for Solid Matrices (e.g., Soil):
For solid matrices like soil, the initial steps typically involve drying, grinding, and sieving to ensure homogeneity. wisc.eduepa.gov Following this, the analyte needs to be extracted from the solid matrix into a liquid solvent. This can be achieved through techniques such as:
Soxhlet Extraction: A continuous extraction method using an organic solvent.
Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to enhance the extraction efficiency.
Pressurized Liquid Extraction (PLE): Using elevated temperatures and pressures to increase extraction speed and efficiency.
The resulting extract can then be further purified using SPE or LLE before instrumental analysis. When preparing samples from biological tissues or fluids, it is crucial to remove proteins and other macromolecules that can interfere with the analysis. This can be accomplished by protein precipitation with organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid), followed by centrifugation. sickkids.ca
Environmental Chemistry and Transformation Pathways of 2 Amino 5 Chlorophenol Hydrochloride
Degradation Pathways in Aqueous Environments
Once introduced into aquatic systems, 2-Amino-5-chlorophenol (B1209517) hydrochloride is subject to several degradation processes, primarily photodegradation and hydrolysis.
Photodegradation: While specific kinetic data for the photodegradation of 2-Amino-5-chlorophenol hydrochloride are not extensively documented in publicly available literature, studies on related chlorophenol compounds indicate that they can undergo photodegradation. This process typically involves the absorption of light energy, leading to the cleavage of chemical bonds. For chlorophenols, this can result in dechlorination, hydroxylation, and eventual ring cleavage. The rate and extent of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the water, and the water's pH.
Hydrolysis: Information regarding the environmental hydrolysis of 2-Amino-5-chlorophenol hydrochloride is scarce. Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the stability of the aromatic ring and the carbon-chlorine bond suggests that hydrolysis under typical environmental pH and temperature conditions may not be a rapid degradation pathway. However, extreme pH conditions could potentially facilitate hydrolysis, although this is less common in natural aquatic environments.
Table 1: Potential Degradation Processes of 2-Amino-5-chlorophenol Hydrochloride in Aqueous Environments
| Degradation Process | Description | Influencing Factors | Potential Products |
|---|---|---|---|
| Photodegradation | Degradation initiated by the absorption of light energy. | Light intensity and wavelength, presence of photosensitizers, pH. | Dechlorinated phenols, hydroxylated intermediates, ring cleavage products. |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, temperature. | Potentially hydroxylated derivatives (likely slow under environmental conditions). |
Microbial Transformation and Bioremediation Research Applications
The microbial world plays a significant role in the transformation of 2-Amino-5-chlorophenol hydrochloride. This compound is known to be a metabolite in the bacterial degradation of 1-chloro-4-nitrobenzene (B41953). nih.gov
Research has shown that bacterial strain LW1, belonging to the family Comamonadaceae, can transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol under anaerobic conditions. nih.gov This transformation involves the partial reduction of the nitro group to a hydroxylamino substituent, followed by a Bamberger rearrangement. nih.gov
Further microbial action on 2-amino-5-chlorophenol has been observed. In the presence of oxygen but without NAD, resting cells and cell extracts can rapidly transform it into a transiently stable yellow product, which is subsequently converted to 5-chloropicolinic acid . nih.gov The enzyme 2-aminophenol (B121084) 1,6-dioxygenase has been identified as being involved in the degradation of p-chloronitrobenzene, with 2-amino-5-chlorophenol suggested as a natural substrate for this enzyme. nih.gov
Another identified microbial transformation product is 2-amino-5-chlorohydroquinone , formed through a Bamberger rearrangement of 2-chloro-5-hydroxylaminophenol, which is an intermediate in the degradation of 2-chloro-5-nitrophenol (B15424). nih.govresearchgate.net This hydroquinone (B1673460) can then undergo reductive dehalogenation to 2-aminohydroquinone, followed by ring cleavage. nih.govresearchgate.net
These microbial transformation pathways are of significant interest for bioremediation applications. By harnessing the metabolic capabilities of specific microorganisms, it may be possible to develop effective strategies for cleaning up environments contaminated with 2-Amino-5-chlorophenol hydrochloride and its parent compounds.
Table 2: Microbial Transformation of 2-Amino-5-chlorophenol Hydrochloride
| Microorganism/Enzyme | Transformation Pathway | Key Intermediates/Products |
|---|---|---|
| Bacterial strain LW1 (Comamonadaceae) | Transformation from 1-chloro-4-nitrobenzene (anaerobic) | 2-Amino-5-chlorophenol |
| Resting cells/cell extracts (aerobic, no NAD) | Oxidation of 2-Amino-5-chlorophenol | Transient yellow product, 5-chloropicolinic acid |
| 2-aminophenol 1,6-dioxygenase | Potential degradation of 2-Amino-5-chlorophenol | Further breakdown products |
| Mutase (from C. necator JMP134) | Bamberger rearrangement of 2-chloro-5-hydroxylaminophenol | 2-amino-5-chlorohydroquinone |
Adsorption and Leaching Behavior in Soil Matrices
The fate of 2-Amino-5-chlorophenol hydrochloride in soil is largely governed by its adsorption to soil particles and its potential for leaching into groundwater.
Adsorption: The extent to which a chemical adsorbs to soil is often quantified by the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com These values depend on the chemical's properties and the soil's characteristics, such as organic matter content, clay content, and pH. whiterose.ac.ukecetoc.org For ionizable compounds like 2-Amino-5-chlorophenol hydrochloride, the pH of the soil is a critical factor influencing its charge and, consequently, its adsorption behavior. whiterose.ac.ukecetoc.org
Leaching: Leaching is the process by which a substance is transported from the upper layers of the soil to lower layers and potentially into groundwater. nih.govresearchgate.net The leaching potential of 2-Amino-5-chlorophenol hydrochloride is inversely related to its adsorption. A lower adsorption coefficient indicates a higher potential for leaching. chemsafetypro.com Factors that influence leaching include the amount and frequency of rainfall or irrigation, soil type, and the degradation rate of the compound. nih.govresearchgate.net
Table 3: Factors Influencing Adsorption and Leaching of 2-Amino-5-chlorophenol Hydrochloride in Soil
| Process | Key Influencing Factors | Implication for Environmental Fate |
|---|---|---|
| Adsorption | Soil organic matter content, clay content, pH, chemical properties of the compound. | Higher adsorption leads to lower mobility and bioavailability. |
| Leaching | Adsorption characteristics, rainfall/irrigation, soil permeability, degradation rate. | Higher leaching potential increases the risk of groundwater contamination. |
Photochemical and Chemical Oxidation Pathways in Environmental Contexts
In addition to microbial processes, 2-Amino-5-chlorophenol hydrochloride can be transformed through abiotic chemical reactions, particularly photochemical and chemical oxidation.
Photochemical Oxidation: This process involves the generation of highly reactive species, such as hydroxyl radicals (•OH), in the presence of sunlight. These radicals can then attack the 2-Amino-5-chlorophenol hydrochloride molecule, leading to its degradation. Studies on the oxidation of 2-chlorophenol (B165306) have shown that this process can lead to the formation of a variety of products, including other chlorophenols, chlorohydroxybenzaldehydes, dichlorophenoxyphenols, and dichlorobiphenols. bldpharm.com Ultimately, complete mineralization to carbon dioxide, water, and inorganic chloride is possible.
Chemical Oxidation: Chemical oxidation processes, such as those involving Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), can also degrade aminophenols and chlorophenols. nih.govresearchgate.netbibliotekanauki.pl The Fenton reaction generates hydroxyl radicals, which are powerful oxidizing agents. The oxidation of amino acids by Fenton's reagent leads to the formation of ammonium, α-ketoacids, carbon dioxide, and other products. nih.govresearchgate.net It is plausible that similar reactions could occur with 2-Amino-5-chlorophenol hydrochloride, leading to its degradation in engineered or natural systems where the necessary reactants are present.
Table 4: Abiotic Oxidation Pathways of 2-Amino-5-chlorophenol Hydrochloride
| Oxidation Pathway | Description | Potential Transformation Products |
|---|---|---|
| Photochemical Oxidation | Degradation by reactive species (e.g., •OH) generated by sunlight. | Hydroxylated and chlorinated intermediates, ring-opening products, CO2, H2O, HCl. |
| Chemical Oxidation (e.g., Fenton) | Degradation by strong oxidizing agents like hydroxyl radicals. | Oxidized intermediates, ring cleavage products, inorganic end products. |
Formation of Transformation Products and Metabolites of 2-Amino-5-chlorophenol Hydrochloride
The degradation and transformation of 2-Amino-5-chlorophenol hydrochloride in the environment result in the formation of various byproducts. The identity of these products depends on the specific degradation pathway.
As discussed in the context of microbial transformation, key identified metabolites include:
5-Chloropicolinic acid : Formed through the aerobic microbial transformation of 2-amino-5-chlorophenol. nih.gov
2-Amino-5-chlorohydroquinone : An intermediate formed via a Bamberger rearrangement during the microbial degradation of related nitroaromatic compounds. nih.govresearchgate.net
In the context of chemical oxidation, a wider array of transformation products can be expected, analogous to the oxidation of other chlorophenols. These can include:
Other chlorophenols and hydroxylated derivatives : Resulting from the addition of hydroxyl groups or the removal of the chlorine atom.
Dimeric compounds : Such as dichlorophenoxyphenols and dichlorobiphenols, formed through the coupling of smaller molecules. bldpharm.com
Ring-opening products : Resulting from the cleavage of the aromatic ring, leading to the formation of smaller organic acids.
Mineralization products : The ultimate breakdown products, including carbon dioxide, water, and inorganic chloride.
The formation of these transformation products is a critical aspect of the environmental fate of 2-Amino-5-chlorophenol hydrochloride, as their toxicity and persistence may differ from the parent compound.
Table 5: Summary of Identified and Potential Transformation Products of 2-Amino-5-chlorophenol Hydrochloride
| Pathway | Transformation Product/Metabolite |
|---|---|
| Microbial Transformation | 5-Chloropicolinic acid |
| 2-Amino-5-chlorohydroquinone | |
| Photochemical/Chemical Oxidation | Other chlorophenols |
| Hydroxylated derivatives | |
| Dimeric compounds (e.g., dichlorophenoxyphenols) | |
| Ring-opening products (e.g., organic acids) | |
| Carbon dioxide, water, inorganic chloride |
Future Research Directions and Emerging Challenges in 2 Amino 5 Chlorophenol Hydrochloride Chemistry
Sustainable Synthesis and Green Chemistry Principles for 2-Amino-5-chlorophenol (B1209517) Hydrochloride Production
The chemical industry's shift towards sustainability has cast a spotlight on the production methods of foundational chemicals like 2-Amino-5-chlorophenol hydrochloride. Traditional synthesis routes often involve multiple steps, harsh reaction conditions, and the generation of significant waste streams. For instance, classical methods for producing related aminophenols can suffer from low yields and the use of hazardous reagents. The application of green chemistry principles is paramount to overcoming these limitations.
Future research will focus on developing cleaner, more efficient synthetic pathways. Key areas of investigation include:
Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. acs.orgyoutube.com This involves moving away from reactions that generate stoichiometric byproducts.
Waste Prevention: It is preferable to prevent waste formation than to treat it after the fact. acs.org Methodologies like flow chemistry offer enhanced control over reaction parameters, leading to higher yields and reduced waste. researchgate.net
Biocatalysis: The use of enzymes or whole-cell systems presents a significant opportunity for sustainable synthesis. For example, bacterial strains have been identified that can produce 2-Amino-5-chlorophenol from 1-chloro-4-nitrobenzene (B41953), suggesting a potential biocatalytic route. sigmaaldrich.com
Safer Solvents and Reagents: Research is directed towards replacing hazardous solvents and reagents with greener alternatives. This includes exploring aqueous reaction media and less toxic reducing agents, such as iron powder, which has been investigated for the synthesis of related compounds. google.com
Table 1: Comparison of Synthetic Approaches for Aminophenol Production
| Approach | Traditional Methods | Green Chemistry Alternatives | Key Advantages of Green Alternatives |
|---|---|---|---|
| Reaction Type | Multi-step synthesis, diazotization, Sandmeyer reaction. google.com | Biocatalysis, flow chemistry, one-pot synthesis. researchgate.netsigmaaldrich.com | Higher efficiency, reduced steps, improved safety. researchgate.net |
| Reagents | Harsh acids, stoichiometric metal reagents. | Enzymatic catalysts, recyclable reducing agents (e.g., iron powder). google.com | Milder conditions, reduced environmental impact. |
| Solvents | Chlorinated hydrocarbons, glacial acetic acid. google.com | Water, supercritical fluids, bio-based solvents. | Lower toxicity, easier separation, reduced pollution. |
| Waste Profile | High E-factor (significant waste per kg of product). acs.org | Low E-factor, minimal byproduct formation. | Cost savings, improved environmental footprint. |
Exploration of Novel Reaction Chemistries and Derivatization Pathways
Beyond improving its synthesis, a major frontier is the exploration of novel reactions to create a diverse range of derivatives from 2-Amino-5-chlorophenol hydrochloride. The presence of three reactive sites—the amino group, the hydroxyl group, and the aromatic ring—provides a rich platform for chemical modification.
Current research has shown that 2-Amino-5-chlorophenol can be used to synthesize benzoxazole (B165842) derivatives and can undergo condensation reactions to form Schiff bases. sigmaaldrich.com Another known pathway is the nucleophilic ring-opening of epoxides to create β-amino alcohols. researchgate.net Future work will likely expand this repertoire significantly:
Modern Coupling Reactions: Techniques like Suzuki-Miyaura and Buchwald-Hartwig amination, which have been explored for analogous compounds, could be adapted to introduce new carbon-carbon and carbon-nitrogen bonds, respectively. chemicalbook.com
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a complex product, offer a highly efficient route to novel molecular scaffolds. researchgate.net Integrating 2-Amino-5-chlorophenol hydrochloride as a building block in MCRs is a promising and underexplored area.
Polymer Chemistry: The molecule can serve as a monomer for the synthesis of functional polymers. Its derivatives could be incorporated into polymer backbones to create materials with tailored electronic, optical, or thermal properties. chemicalbook.com
Targeted Derivatization: Developing selective reactions that modify one functional group while leaving others intact is a key challenge. This would enable the synthesis of precisely functionalized derivatives for specific applications, such as in analytical reagents or materials science. mdpi.com
Table 2: Potential Derivatization Pathways for 2-Amino-5-chlorophenol
| Reaction Type | Reagent/Catalyst | Potential Product Class |
|---|---|---|
| Schiff Base Condensation | Aldehydes/Ketones (e.g., Acetylferrocene) | Ferrocenyl Schiff Bases, Imines. sigmaaldrich.com |
| Benzoxazole Synthesis | Carboxylic acid derivatives | Substituted Benzoxazoles. sigmaaldrich.com |
| Epoxide Ring-Opening | Epoxides | β-Amino Alcohols. researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Boronic acids, Amines | Arylated or Aminated Phenols |
| Multicomponent Reactions | Isocyanides, Aldehydes, Carboxylic acids | Complex Heterocyclic Scaffolds. researchgate.net |
| Polymerization | Phosgene derivatives, Diacids | Polycarbonates, Polyamides |
Integration of Machine Learning and AI in Predicting Reactivity and Designing Derivatives
Predicting the outcome of chemical reactions and designing molecules with specific properties are traditionally reliant on chemical intuition and extensive experimentation. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate this process.
For 2-Amino-5-chlorophenol hydrochloride, ML models can be trained on large datasets of chemical reactions to predict its reactivity with various reagents under different conditions. rsc.org This approach moves beyond simple electronic property-based predictions and can capture more complex relationships to provide more accurate outcomes. rsc.org
Key applications of AI and ML in this context include:
Reactivity Prediction: Developing models that can accurately predict the most likely reaction pathway and yield, saving time and resources in the lab.
Virtual Screening: Using AI to design and screen vast virtual libraries of potential derivatives of 2-Amino-5-chlorophenol hydrochloride for desired properties, such as specific electronic characteristics for materials science or binding affinity for biological targets.
Reaction Optimization: AI algorithms can analyze reaction parameters (temperature, solvent, catalyst) to suggest optimal conditions for maximizing yield and minimizing byproducts.
Advanced Characterization Techniques for In-situ Reaction Monitoring of 2-Amino-5-chlorophenol Hydrochloride Processes
A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. Traditional analytical methods often rely on analyzing samples ex situ (after the reaction is stopped), which may not capture the full picture of dynamic processes. Advanced in situ and operando characterization techniques allow researchers to monitor reactions in real-time. mdpi.com
For processes involving 2-Amino-5-chlorophenol hydrochloride, these techniques can provide unprecedented insights:
Real-time Analysis: Techniques such as in-line spectroscopy (FTIR, Raman) integrated into flow reactors can track the concentration of reactants, intermediates, and products as the reaction proceeds. researchgate.net
Surface and Interface Analysis: Methods like X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) can probe the chemical state and morphology of catalysts and surfaces during a reaction. mdpi.com This is critical for understanding heterogeneous catalytic processes that could be used in the synthesis of 2-Amino-5-chlorophenol hydrochloride.
Intermediate Identification: By monitoring the reaction mixture in real-time, transient and unstable intermediates that are key to the reaction mechanism can be identified and characterized. mdpi.com
Table 3: Advanced In-situ Characterization Techniques and Their Applications
| Technique | Information Provided | Relevance to 2-Amino-5-chlorophenol Processes |
|---|---|---|
| Scanning Probe Microscopy (AFM, STM) | Surface morphology, atomic structure. mdpi.com | Monitoring catalyst surface changes during synthesis. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical and electronic state. mdpi.com | Tracking changes in oxidation states of catalysts or reactants. |
| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state. mdpi.com | Elucidating the structure of reaction intermediates. |
| In-line Spectroscopy (FTIR, Raman) | Molecular vibrations, functional groups. | Real-time monitoring of reactant consumption and product formation in flow synthesis. |
Role of 2-Amino-5-chlorophenol Hydrochloride in Interdisciplinary Research Fields
The utility of 2-Amino-5-chlorophenol hydrochloride extends beyond traditional organic synthesis, making it a valuable compound in several interdisciplinary fields. Its unique combination of functional groups makes it a versatile building block and a subject of study in diverse scientific contexts.
Environmental Science and Bioremediation: 2-Amino-5-chlorophenol is a known intermediate in the microbial degradation of pollutants like 4-chloronitrobenzene. ebi.ac.uk Studying its formation and subsequent breakdown by enzymes such as 2-aminophenol (B121084) 1,6-dioxygenase is crucial for developing effective bioremediation strategies. ebi.ac.uk
Materials Science: By analogy with related compounds like 2-Amino-5-chlorobenzophenone (B30270), derivatives of 2-Amino-5-chlorophenol can be used as monomers or precursors for functional materials, including polymers and organic electronic materials. chemicalbook.com Its structure is also relevant to the chemistry of azo dyes. nih.gov
Pharmaceutical and Analytical Chemistry: Aminophenols are important structural motifs in many pharmaceutical compounds. While its direct use is not the focus, understanding the chemistry of compounds like 2-Amino-5-chlorophenol hydrochloride is relevant for impurity profiling and the development of analytical methods for related active pharmaceutical ingredients. researchgate.net
Biochemistry: The compound can be used as a chemical probe to study the activity and mechanism of various enzymes. Its interaction with biological systems, such as its observed transformation by cell extracts, provides insights into metabolic pathways. ebi.ac.uk
Table 4: Interdisciplinary Applications of 2-Amino-5-chlorophenol Hydrochloride
| Research Field | Specific Role or Application |
|---|---|
| Environmental Science | Intermediate in the bioremediation pathway of chlorinated nitroaromatic compounds. ebi.ac.uk |
| Materials Science | Potential precursor for azo dyes and functional polymers. chemicalbook.comnih.gov |
| Analytical Chemistry | Reference standard for impurity analysis in pharmaceutical products. researchgate.net |
| Biochemistry | Substrate for studying dioxygenase enzymes and metabolic transformations. ebi.ac.uk |
Conclusion
Summary of Key Research Findings and Contributions
Research into 2-Amino-5-chlorophenol (B1209517) hydrochloride has delineated its fundamental chemical and physical properties, methods of synthesis, and its utility as a versatile chemical intermediate. The compound is primarily synthesized through the reduction of 2-chloro-5-nitrophenol (B15424). sigmaaldrich.comchemicalbook.com Key findings highlight its role as a precursor in the synthesis of various organic molecules, including ferrocenyl Schiff bases and benzoxazole (B165842) derivatives. sigmaaldrich.comchemicalbook.com Studies have demonstrated its participation in condensation reactions, showcasing its reactivity and importance in building more complex chemical structures. sigmaaldrich.com The investigation into its biological interactions has revealed that its toxicity in certain contexts may involve free radical generation through an iron-independent mechanism. ebi.ac.uk This body of research provides a foundational understanding of the compound's behavior and potential applications.
Broader Implications of 2-Amino-5-chlorophenol Hydrochloride Research
The study of 2-Amino-5-chlorophenol hydrochloride has broader implications within the field of chemical synthesis and materials science. As a phenol (B47542) derivative, it is part of a larger class of compounds that are fundamental to numerous industries, including pharmaceuticals, agriculture, and dye manufacturing. alliedmarketresearch.comresearchgate.net Research into its synthesis and reactivity contributes to the wider knowledge base of phenol chemistry, potentially leading to the development of novel synthetic methodologies and new materials with enhanced properties. researchgate.net For instance, its use as an intermediate in the creation of dyes and pigments underscores its relevance in the consumer and industrial goods sectors. kajay-remedies.com Furthermore, understanding the biological mechanisms of compounds like 2-Amino-5-chlorophenol hydrochloride can inform the design of new bioactive molecules, such as pharmaceuticals and agrochemicals, with improved efficacy and specific modes of action. researchgate.net The exploration of its derivatives continues to be an active area of research, with potential applications in various technological fields.
Concluding Remarks on the Future Trajectory of Research on 2-Amino-5-chlorophenol Hydrochloride
The future of research on 2-Amino-5-chlorophenol hydrochloride is poised to expand into several key areas. A primary focus will likely be the development of more sustainable and efficient synthesis methods, aligning with the broader trend of green chemistry in the chemical industry. industryarc.com There is also significant potential in exploring novel applications for its derivatives. The adaptability of phenol derivatives suggests that new compounds derived from 2-Amino-5-chlorophenol hydrochloride could find use in advanced materials, electronics, and therapeutics. alliedmarketresearch.comresearchgate.net
Further investigation into its biological activities and structure-activity relationships is crucial for unlocking its full potential in pharmaceutical and agricultural applications. researchgate.net As technology advances, we can anticipate more sophisticated studies on its molecular interactions and mechanisms of action, which will be vital for designing next-generation products. The ongoing demand for innovative materials and chemicals ensures that 2-Amino-5-chlorophenol hydrochloride and its derivatives will remain a subject of interest for the scientific community. marketresearchfuture.com
Interactive Data Table: Properties of 2-Amino-5-chlorophenol Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | scbt.com |
| Molecular Weight | 143.57 g/mol | scbt.com |
| Melting Point | 145-153 °C | sigmaaldrich.comchemicalbook.com |
| Form | Solid/Crystal | sigmaaldrich.comavantorsciences.com |
| Purity | ≥97.0% | sigmaaldrich.comavantorsciences.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-5-chlorophenol hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via (1) reduction of 2-chloro-5-nitrophenol using catalytic hydrogenation or bacterial strains (e.g., LW1), or (2) acid hydrolysis of 4-chlorophenylnitrone derivatives in concentrated HCl at 72°C for 4 hours .
- Critical Factors :
- Reduction methods require precise pH control to avoid over-reduction.
- Hydrolysis efficiency depends on HCl concentration and reaction time.
Q. How can researchers characterize 2-amino-5-chlorophenol hydrochloride using spectroscopic techniques?
- Analytical Workflow :
- 1H NMR (400 MHz, CD3OD): Peaks at δ 7.36 (d, J = 8.86 Hz), 6.99 (dd, J = 8.46 Hz, 2.14 Hz) confirm aromatic proton environments .
- HRMS : Observed m/z 144.0213 [M+1]<sup>+</sup> matches the calculated m/z 144.0217 for C6H6ClNO .
- Validation : Compare data with synthesized standards to rule out impurities.
Q. What are the known nephrotoxic mechanisms of 2-amino-5-chlorophenol in vitro?
- Findings : The compound induces lipid peroxidation and depletes glutathione (GSH) in renal cortical slices from Fischer 344 rats, suggesting oxidative stress as a primary mechanism .
- Experimental Design : Use renal slices exposed to 0.1–1.0 mM of the compound for 1–4 hours. Measure malondialdehyde (MDA) for lipid peroxidation and GSH via Ellman’s reagent .
Advanced Research Questions
Q. How can regioselective hydroxylation be optimized to synthesize 2-amino-5-chlorophenol derivatives?
- Approach : Employ nitrone intermediates with trichloroacetyl chloride or oxalyl chloride to direct ortho-hydroxylation. For example:
- React 4-chlorophenylnitrone with oxalyl chloride in THF to achieve >90% regioselectivity .
- Key Parameters :
- Temperature (70–80°C) and solvent polarity (THF vs. DCM) critically influence reaction pathways.
Q. What strategies mitigate oxidative stress in 2-amino-5-chlorophenol-induced toxicity?
- Interventions :
- Pre-treatment with antioxidants (e.g., N-acetylcysteine) reduces MDA levels by 40–60% in renal slices .
- Co-administration of GSH precursors (e.g., methionine) restores cellular redox balance .
- Limitations : Antioxidant efficacy is dose-dependent and varies across cell types.
Q. How does 2-amino-5-chlorophenol behave as a metabolite in xenobiotic pathways?
- Metabolic Tracking :
- The compound is a downstream metabolite of 4-chloronitrobenzene via GST-mediated conjugation (e.g., glutathione-S-transferase) .
- Use isotopic labeling (e.g., <sup>14</sup>C) in hepatic microsomal assays to map metabolic intermediates .
Q. How can contradictory toxicity data between rat models and human cell lines be resolved?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
